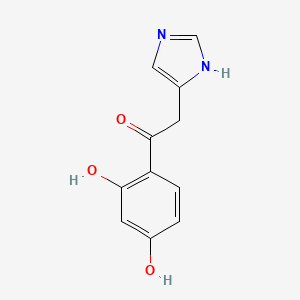
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is a synthetic organic compound that features both phenolic and imidazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through various methods, such as the hydroxylation of a benzene derivative.
Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving precursors like glyoxal and ammonia or amines.
Coupling Reaction: The final step involves coupling the phenolic intermediate with the imidazole ring under specific conditions, such as using a base catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as inhibiting specific enzymes or binding to receptors.
類似化合物との比較
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-4-yl)ethan-1-one: Similar structure but with a different position of the imidazole ring.
1-(2,4-Dihydroxyphenyl)-2-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific combination of phenolic and imidazole functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
67832-77-3 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O3/c14-8-1-2-9(11(16)4-8)10(15)3-7-5-12-6-13-7/h1-2,4-6,14,16H,3H2,(H,12,13) |
InChIキー |
RXDFTLVCAKOVBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C(=O)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


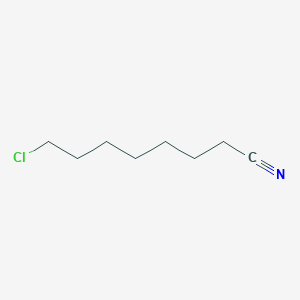
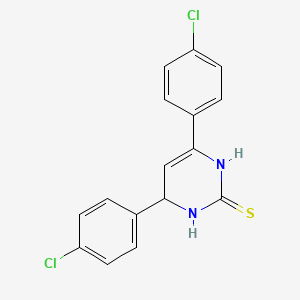
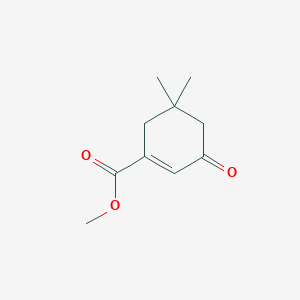
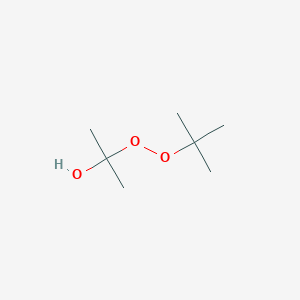


![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
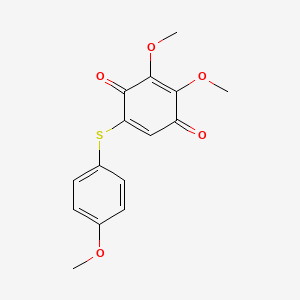
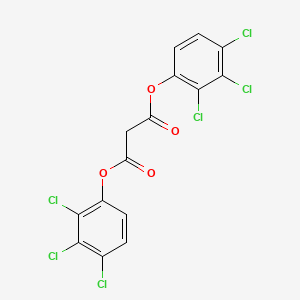
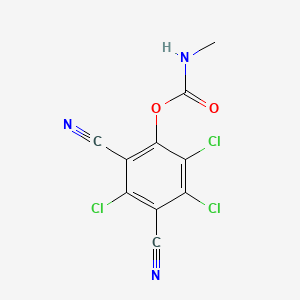


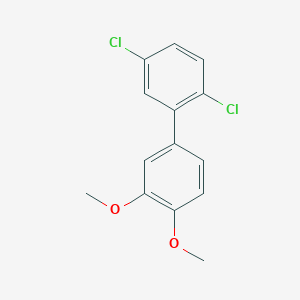
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
